molecular formula C7H6N4OS B12362905 6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one

6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one

Katalognummer: B12362905
Molekulargewicht: 194.22 g/mol
InChI-Schlüssel: SKSZWWKAFUWLHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 515664 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC 515664 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of NSC 515664 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 515664 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions

The reactions involving NSC 515664 typically use reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The conditions for these reactions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from the reactions of NSC 515664 depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions often result in halogenated derivatives, which can further undergo additional modifications.

Wissenschaftliche Forschungsanwendungen

NSC 515664 has a wide range of scientific research applications, making it a valuable compound in multiple fields:

    Chemistry: In chemistry, NSC 515664 is used as a reagent and intermediate in the synthesis of more complex molecules. Its unique reactivity makes it a useful tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, NSC 515664 is employed to investigate cellular processes and molecular interactions. Its ability to interact with specific biomolecules allows researchers to study its effects on cell function and signaling pathways.

    Medicine: NSC 515664 has potential therapeutic applications, particularly in the development of new drugs. Its interactions with biological targets make it a candidate for drug discovery and development, especially for diseases where current treatments are inadequate.

    Industry: In industrial applications, NSC 515664 is used in the production of specialty chemicals and materials. Its unique properties enable the development of products with specific characteristics, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of NSC 515664 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, altering their function and triggering a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 515664 is used.

Vergleich Mit ähnlichen Verbindungen

NSC 515664 can be compared with other similar compounds to highlight its uniqueness:

    NSC 706744: This compound is another topoisomerase I inhibitor, but it differs in its chemical structure and specific interactions with the enzyme.

    NSC 725776 (Indimitecan): Similar to NSC 515664, Indimitecan is used in cancer research, but it has distinct pharmacokinetic properties and therapeutic potential.

    NSC 724998 (Indotecan): Indotecan shares some mechanistic similarities with NSC 515664 but has different clinical applications and efficacy profiles.

By comparing NSC 515664 with these compounds, researchers can better understand its unique properties and potential advantages in various applications.

Conclusion

NSC 515664 is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and interactions make it a subject of ongoing study, with potential implications for chemistry, biology, medicine, and industrial processes. Through continued research and development, NSC 515664 may contribute to advancements in these fields and the development of new technologies and therapies.

Eigenschaften

Molekularformel

C7H6N4OS

Molekulargewicht

194.22 g/mol

IUPAC-Name

6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H6N4OS/c1-13-7-8-2-4-5(11-7)6(12)10-3-9-4/h2-3,7H,1H3

InChI-Schlüssel

SKSZWWKAFUWLHU-UHFFFAOYSA-N

Kanonische SMILES

CSC1N=CC2=NC=NC(=O)C2=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.